N-MethylanthranilicAcid N-MethylanthranilicAcid
Brand Name: Vulcanchem
CAS No.: 1419-68-6
VCID: VC0223562
InChI:
SMILES:
Molecular Formula: C24H18
Molecular Weight: 0

N-MethylanthranilicAcid

CAS No.: 1419-68-6

Cat. No.: VC0223562

Molecular Formula: C24H18

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

N-MethylanthranilicAcid - 1419-68-6

Specification

CAS No. 1419-68-6
Molecular Formula C24H18
Molecular Weight 0

Introduction

Chemical Structure and Identification

Molecular Structure and Basic Identification

N-Methylanthranilic acid is formally known as 2-(methylamino)benzoic acid, with the molecular formula C₈H₉NO₂ . The compound features a benzoic acid core structure with a methylamino group at the ortho position. This structural arrangement gives the molecule its characteristic properties and reactivity patterns. The compound exists as a solid at room temperature and possesses a conjugate base known as N-methylanthranilate (C₈H₈NO₂⁻), which results from the removal of a proton from the carboxylic acid group .

Nomenclature and Identifiers

The compound is known by several synonyms and identifiers that are recognized in scientific literature and regulatory frameworks. These are summarized in the following table:

ParameterInformation
Primary NameN-Methylanthranilic acid
Common Synonyms2-(Methylamino)benzoic acid; N-Methyl-2-aminobenzoic acid; N-Methyl-o-aminobenzoic acid; o-(Methylamino)benzoic acid
CAS Registry Number119-68-6
PubChem CID67069
EINECS204-343-9
Chemical Abstract NameBenzoic acid, 2-(methylamino)-
IUPAC Name2-(methylamino)benzoic acid
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol

The compound was first registered in chemical databases on September 16, 2004, with the most recent modification to its entry dated April 5, 2025 .

Physical and Chemical Properties

Chemical Properties

As a functionalized benzoic acid derivative, N-Methylanthranilic acid exhibits reactivity associated with both its carboxylic acid and secondary amine functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation processes. The compound has a dissociation constant that enables it to form the corresponding anion, N-methylanthranilate, under appropriate pH conditions .

The secondary amine group (methylamino) provides a site for potential N-alkylation, acylation, and other transformations. This dual functionality contributes to the compound's versatility as a chemical intermediate in various synthetic pathways. The compound can undergo hydrolysis when in ester form and can be oxidized under specific conditions, as noted in metabolic studies of related compounds .

Synthesis and Production Methods

Industrial Synthesis

The commercial production of N-Methylanthranilic acid typically involves the methylation of anthranilic acid, a process that can be performed under various conditions. One documented method involves methylation in an aqueous medium, followed by appropriate extraction and purification steps .

A patent describes a process for preparing N-methyl anthranilic acid methylester, which is closely related to the synthesis of N-Methylanthranilic acid itself. The process involves:

  • Methylation of anthranilic acid in an aqueous medium

  • Pouring the methylated reaction mixture into water

  • Extracting with an aromatic hydrocarbon or halogenated aromatic hydrocarbon

  • Further extracting the organic phase with diluted hydrochloric acid

  • Distilling off the solvent

  • Isolating the desired product

This process highlights the importance of extraction and purification steps in obtaining high-quality N-Methylanthranilic acid or its derivatives.

Biological Role and Metabolism

Metabolic Transformations

Information about related compounds provides insight into potential metabolic pathways involving N-Methylanthranilic acid. Studies on methyl N-methylanthranilate, an ester derivative, indicate that it undergoes hydrolysis to form N-Methylanthranilic acid, which can subsequently be oxidized to anthranilic acid .

The metabolic transformation has been studied in liver microsomes, with findings indicating:

  • Hydrolytic activity for methyl-N-methylanthranilate was 18-fold higher in liver microsomes than in the cytosol

  • Liver microsomal activity for methyl-N-methylanthranilate was 13-fold greater than that of methyl-N-methyl N-demethylation

  • The oxidation of N-Methylanthranilic acid in liver microsomes was 1.4-fold greater than that of methyl-N-methylanthranilate

  • The maximum velocity (Vmax) values for hydrolytic reactions were 30-fold greater in liver microsomes than in liver cytosol

  • The Michaelis constant (Km) values for methyl-N-methylanthranilate hydrolysis by liver microsomes were 4.3-fold greater than that of the cytosol

These findings suggest that N-Methylanthranilic acid plays a role in the metabolic pathway of related compounds and undergoes specific enzymatic transformations in biological systems.

Hazard StatementPercentage of NotificationsWarning Category
H315: Causes skin irritation100%Warning Skin corrosion/irritation
H319: Causes serious eye irritation100%Warning Serious eye damage/eye irritation
H335: May cause respiratory irritation97.9%Warning Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications place N-Methylanthranilic acid in the following hazard classes and categories:

  • Skin Irritant Category 2 (100%)

  • Eye Irritant Category 2 (100%)

  • Specific Target Organ Toxicity - Single Exposure Category 3 (97.9%)

Precautionary Measures

Based on the GHS classification, several precautionary statements are recommended when handling N-Methylanthranilic acid, including:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

These precautionary measures are essential for minimizing risks associated with handling this compound in laboratory or industrial settings.

Applications and Derivatives

Chemical Intermediates

N-Methylanthranilic acid serves as a valuable intermediate in the synthesis of various compounds with applications in pharmaceutical, agricultural, and fragrance industries. Its derivatives, particularly esters like methyl N-methylanthranilate, have specific applications as fragrance ingredients .

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